molecular formula C9H19N3O B15256629 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea

Cat. No.: B15256629
M. Wt: 185.27 g/mol
InChI Key: QNNIDLYNBNOCKM-UHFFFAOYSA-N
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Description

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea (CAS 1699370-87-0) is a synthetic organic compound with a molecular formula of C 9 H 19 N 3 O and a molecular weight of 185.27 g/mol . This urea derivative features both cyclopentylamine and ethylurea moieties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. This compound is of significant interest in early-stage drug discovery. It is structurally categorized among inhibitors targeting key enzymatic pathways, such as the MTHFD2 (methylenetetrahydrofolate dehydrogenase 2) . MTHFD2 is an important metabolic enzyme that is frequently overexpressed in cancer cells, making it a promising target for the development of novel oncology therapeutics . Researchers are exploring the potential of this compound and its analogs in the study and treatment of various proliferative disorders . As a building block, it provides researchers with a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. Its defined structure and high purity are essential for developing potent and selective inhibitors. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-[(3-aminocyclopentyl)methyl]-3-ethylurea

InChI

InChI=1S/C9H19N3O/c1-2-11-9(13)12-6-7-3-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13)

InChI Key

QNNIDLYNBNOCKM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC1CCC(C1)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea typically involves the reaction of 3-aminocyclopentylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 3-aminocyclopentylmethanol and ethyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3-aminocyclopentylmethanol is dissolved in a suitable solvent, such as dichloromethane. Ethyl isocyanate is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea.

Chemical Reactions Analysis

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding urea derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction can lead to the formation of amine derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.

Scientific Research Applications

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its mechanism of action fully.

Comparison with Similar Compounds

Cyclic vs. Acyclic Backbones

  • Cyclopentyl vs. Cyclohexyl: The cyclopentane ring in 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea introduces greater ring strain and a puckered conformation compared to the chair-like cyclohexane in 1-(4-Aminocyclohexyl)-3-ethylurea. This may enhance binding specificity to enzymes or receptors requiring compact ligands .
  • Aromatic vs. Aliphatic Substituents: Compounds like 1-(3-aminophenyl)-3-ethyl-3-methylurea leverage aromatic π-π interactions for target engagement, whereas the aliphatic cyclopentyl group in the target compound may prioritize hydrophobic interactions .

Substituent Positioning

  • The 3-aminomethyl group on the cyclopentane (target compound) versus the 4-amino group on cyclohexane () alters hydrogen-bonding geometry. For example, the axial/equatorial positioning of amines in cyclohexane derivatives can influence solubility and membrane permeability .

Therapeutic Potential

  • Kinase Inhibition : JNJ-38158471 demonstrates urea’s role in kinase inhibition (VEGFR-2), suggesting that the target compound’s ethylurea moiety could be optimized for similar pathways .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Bulky substituents (e.g., 1-(3-Isopropylphenyl)-3,3-dimethylurea , CAS 55304-10-4) increase logP values, whereas the cyclopentyl group in the target compound may balance lipophilicity and aqueous solubility .
  • Metabolic Stability: Linear analogs like 1-(2-aminoethyl)-3-ethylurea may undergo faster hepatic clearance due to reduced steric hindrance, whereas cyclic derivatives could exhibit prolonged half-lives .

Biological Activity

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-[(3-Aminocyclopentyl)methyl]-3-ethylurea is characterized by its unique structure, which includes a cyclopentyl group and an ethylurea moiety. The presence of the amino group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

  • Molecular Formula : C10_{10}H16_{16}N2_{2}O
  • Molecular Weight : 180.25 g/mol
  • SMILES Notation : CC(=O)N(C(=O)NCC1CCCCC1)C

Research indicates that 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea exhibits significant biological activity primarily through the inhibition of specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and angiogenesis, making it a promising candidate for cancer therapy.

Anticancer Activity

  • Inhibition of MEK/ERK Pathway : The compound has been shown to inhibit the MEK/ERK signaling pathway, which is often upregulated in various cancers. This pathway plays a critical role in cell growth and survival. By inhibiting this pathway, the compound may reduce tumor growth and metastasis .
  • Case Studies : In preclinical studies, compounds similar to 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea have demonstrated efficacy against several cancer types, including:
    • Breast Cancer : Inhibition of MEK has been associated with reduced tumor size in xenograft models .
    • Lung Cancer : Studies indicate that targeting the MEK pathway can enhance the effectiveness of existing chemotherapy regimens .

Antidiabetic Potential

Recent studies have explored the potential antidiabetic effects of 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea. It has been suggested that compounds with similar structures may act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

Table 1: Summary of Biological Activities

Activity TypeMechanismTarget DiseaseReference
AnticancerMEK/ERK pathway inhibitionBreast Cancer
AnticancerMEK/ERK pathway inhibitionLung Cancer
AntidiabeticDPP-IV inhibitionType 2 Diabetes

Safety and Toxicity

Preliminary toxicity assessments suggest that while 1-[(3-Aminocyclopentyl)methyl]-3-ethylurea exhibits potent biological activity, further studies are required to evaluate its safety profile comprehensively.

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